1-Bromo-4-chloro-2-(ethoxymethyl)benzene
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Overview
Description
1-Bromo-4-chloro-2-(ethoxymethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-2-(ethoxymethyl)benzene typically involves electrophilic aromatic substitution reactionsFor instance, the reaction of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be achieved through the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction in acetonitrile at 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-(ethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It is a suitable candidate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-4-chloro-2-(ethoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, such as dapagliflozin, a medication for type 2 diabetes.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(ethoxymethyl)benzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions in electrophilic aromatic substitution . In coupling reactions, the mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-4-chloro-2-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it more versatile in certain synthetic applications compared to its simpler counterparts.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(ethoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-12-6-7-5-8(11)3-4-9(7)10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWFMGRNVUFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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